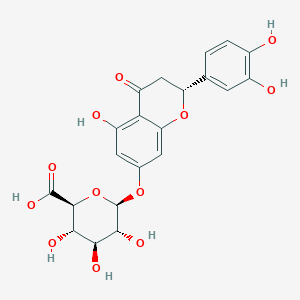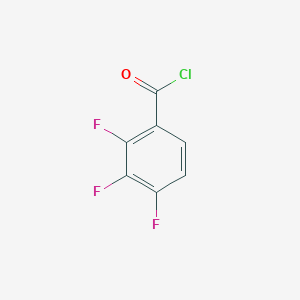
Eriodictyol 7-glucuronide
Descripción general
Descripción
Eriodictyol 7-glucuronide is a flavonoid compound that belongs to the flavanones subclass. It is a glucuronide conjugate of eriodictyol, which is abundantly found in various medicinal plants, citrus fruits, and vegetables. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Eriodictyol 7-glucuronide can be synthesized through the glucuronidation of eriodictyol. The process involves the use of glucuronosyltransferase enzymes that catalyze the transfer of glucuronic acid to eriodictyol. The reaction typically occurs under mild conditions, with the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA) to facilitate the transfer .
Industrial Production Methods: Industrial production of this compound often involves microbial synthesis. For instance, Corynebacterium glutamicum has been employed as a host to produce eriodictyol directly from tyrosine. This method leverages the biosynthetic pathway of flavonoids, starting from L-tyrosine, which is converted to naringenin chalcone and subsequently to eriodictyol .
Análisis De Reacciones Químicas
Types of Reactions: Eriodictyol 7-glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various catalysts and solvents can be employed depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydroflavonoids .
Aplicaciones Científicas De Investigación
Eriodictyol 7-glucuronide has a wide range of scientific research applications:
Chemistry: It is studied for its chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: The compound is investigated for its role in cellular signaling pathways and its effects on various biological processes.
Medicine: this compound is explored for its therapeutic potential in treating conditions such as inflammation, oxidative stress, and neurodegenerative diseases.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties
Mecanismo De Acción
The mechanism of action of eriodictyol 7-glucuronide involves its interaction with various molecular targets and pathways. It modulates cell-signaling cascades, including the activation of the Nrf2/HO-1 pathway, which plays a crucial role in protecting cells from oxidative stress and apoptosis. Additionally, it influences the expression of pro-inflammatory cytokines and enhances the activity of antioxidant enzymes .
Comparación Con Compuestos Similares
Eriodictyol 7-glucuronide is unique among flavonoids due to its specific glucuronide conjugation, which enhances its solubility and bioavailability. Similar compounds include:
Naringenin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Hesperetin: Known for its cardiovascular benefits and anti-inflammatory effects.
Quercetin: A flavonol with potent antioxidant and anti-cancer properties
This compound stands out due to its enhanced bioavailability and specific molecular interactions, making it a valuable compound for various scientific and therapeutic applications.
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16+,17+,18-,19+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSORAXGDTRAEMV-ZJIWIORTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928088 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133360-47-1 | |
| Record name | (2R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-5-hydroxy-4-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133360-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eriodictyol 7-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133360471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fertilization impact the levels of Eriodictyol 7-glucuronide in chokeberry fruit?
A2: Interestingly, applying different fertilization strategies to chokeberry plants seems to influence the concentration of this compound in the fruit. [] Specifically, chokeberries treated with the commercial fertilizer Alkalin exhibited the highest content of this compound compared to control groups or those treated with manganese. This finding suggests that specific nutrient availability might influence the biosynthesis or accumulation of this compound in the fruit.
Q2: Is there evidence that this compound follows Lipinski's Rule of Five?
A3: The provided research does not directly address whether this compound adheres to Lipinski's Rule of Five. [] This rule is used to assess the drug-likeness of a molecule based on its molecular weight, lipophilicity, and hydrogen bonding characteristics. Further investigation into the physicochemical properties of this compound is needed to determine its compliance with these parameters.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)





![[[1-[Bis(2,2-dimethylpropanoyloxymethoxy)phosphoryl]-1-(4-hydroxyphenoxy)ethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B137368.png)



